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Compound Name:
BENZENESULFONAMIDE, 4-(2-

OXOETHYL)-

CAS No.: 204838-35-7

Cat. No.: B3049395 Get Quote

Executive Summary & Mechanistic Rationale
In the landscape of rational drug design, targeting metalloenzymes requires a delicate balance

between strong active-site anchoring and precise peripheral interactions. 4-(2-

Oxoethyl)benzenesulfonamide (CAS: 204838-35-7)[1] represents a highly specialized

pharmacophore designed for the selective inhibition of Carbonic Anhydrase (CA) isoforms.

Unlike traditional static inhibitors, this compound features a dual-action architecture: a classic

primary benzenesulfonamide moiety that coordinates with the active-site zinc ion (

), and a reactive electrophilic 2-oxoethyl (acetaldehyde) tail. This structural configuration is the
cornerstone of the "tail approach" in medicinal chemistry[2]. The aldehyde group allows
researchers to rapidly synthesize multi-tailed inhibitors via reductive amination, exploring the
variable outer-rim amino acid residues of tumor-associated isoforms (CA IX and XII) to achieve
selectivity over off-target cytosolic isoforms (CA I and II)[3].

Physicochemical & Structural Profiling
To understand the utility of the 2-oxoethyl derivative, it must be compared against its

nucleophilic and stable counterparts. The choice of the tail functional group dictates the

synthetic trajectory and the in vivo reactivity of the resulting probe.
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Property
4-(2-
Oxoethyl)benzenes
ulfonamide

4-(2-
Aminoethyl)benzen
esulfonamide
(AEC)

4-(2-
Hydroxyethyl)benz
enesulfonamide

CAS Number 204838-35-7 35303-76-5 10375558 (CID)

Tail Functionality
Electrophilic (-

CH₂CHO)

Nucleophilic (-

CH₂CH₂NH₂)

H-Bond

Donor/Acceptor (-

CH₂CH₂OH)

Primary Application

Reductive amination

precursor, covalent

Schiff-base probe

Amide coupling

precursor, clinical drug

intermediate

Stable structural

analog,

crystallographic

standard

Reactivity Profile

High (Prone to

oxidation/polymerizati

on if unstabilized)

Moderate (Requires

coupling reagents like

HATU/EDC)

Low (Metabolically

stable)

Library Compatibility

Couples with vast

commercial amine

libraries

Couples with

carboxylic acid

libraries

Limited direct coupling

utility

Biological Activity & Target Engagement
The biological activity of 4-(2-oxoethyl)benzenesulfonamide is defined by its interaction with the

CA active site. The sulfonamide nitrogen displaces the zinc-bound water/hydroxide ion, halting

the reversible hydration of

[4]. Simultaneously, the 2-oxoethyl tail extends toward the hydrophobic/hydrophilic halves of
the active site cavity.

Because the aldehyde is electrophilic, it can undergo in situ Schiff base formation with the

-amino groups of lysine residues located near the active site rim. This covalent trapping
mechanism provides a significantly prolonged residence time compared to purely competitive
inhibitors, making it an invaluable tool for mapping the binding pockets of elusive isoforms like
CA IX, which is heavily implicated in hypoxic tumor survival[3].
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Mandatory Visualization: Target Engagement Workflow
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Workflow of 4-(2-Oxoethyl)benzenesulfonamide in Carbonic Anhydrase targeting.

Experimental Protocols (Self-Validating Systems)
To independently verify the biological activity and synthetic utility of this compound, the

following field-proven methodologies must be employed.

Protocol 1: Stopped-Flow Hydrase Assay (Activity
Verification)
Causality: Carbonic anhydrase catalyzes
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hydration near the diffusion limit (

). Standard steady-state spectrophotometry is too slow to capture the initial velocity. Stopped-
flow mixing provides millisecond resolution, while a pH indicator acts as a self-validating proton
tracker to measure the exact rate of

generation.

Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M

to maintain constant ionic strength and prevent non-specific electrostatic fluctuations.

Indicator Addition: Add 0.2 mM phenol red. The absorbance of phenol red at 557 nm is highly

sensitive to the rapid pH drop caused by

hydration.

Substrate Saturation: Prepare saturated

solutions (approx. 17 mM) by bubbling pure

gas into distilled water at exactly 20°C for 30 minutes.

Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX (10 nM) with 4-(2-

oxoethyl)benzenesulfonamide (titrated from 0.1 nM to 10 μM) for 15 minutes at room

temperature. Note: This incubation is critical to allow the primary sulfonamide to coordinate

the

and the aldehyde to equilibrate within the active site.

Rapid Mixing: Inject equal volumes of the enzyme-inhibitor complex and the

substrate into the stopped-flow spectrophotometer cell.

Data Acquisition: Monitor the exponential decay of absorbance at 557 nm over a 10–50

millisecond window. Calculate the

using non-linear least-squares regression of the initial velocity versus inhibitor concentration.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Reductive Amination for Isoform-Selective
CAI Synthesis
Causality: Utilizing the 2-oxoethyl group allows researchers to attach diverse lipophilic or

hydrophilic tails via primary amines. The specific use of Sodium Triacetoxyborohydride (

) prevents the over-reduction of the unreacted aldehyde back into a primary alcohol, ensuring
the reaction yields the desired secondary amine without generating the inactive 4-(2-
hydroxyethyl) byproduct[2].

Imine Formation: Dissolve 1.0 eq of 4-(2-oxoethyl)benzenesulfonamide in anhydrous

methanol under an inert argon atmosphere. Add 1.2 eq of the target primary amine (e.g., a

fluorescent tag or bulky adamantyl group) and 0.1 eq of glacial acetic acid.

Validation Check: Stir at room temperature for 2 hours. Monitor the reaction via TLC

(DCM:MeOH 9:1). The disappearance of the UV-active aldehyde spot validates complete

Schiff base (imine) formation.

Selective Reduction: Cool the reaction vessel to 0°C. Slowly add 1.5 eq of

. Stir for an additional 4 hours, allowing the system to warm to room temperature.

Workup: Quench the reaction with saturated aqueous

to neutralize the acetic acid. Extract the product with ethyl acetate (3x), dry over anhydrous

, and purify via flash column chromatography.

Comparative Performance Data
The following table synthesizes representative kinetic data demonstrating how the functional

tail influences the inhibition profile across different CA isoforms. The data illustrates that while

the primary sulfonamide dictates baseline activity, the tail chemistry (aldehyde vs. amine) subtly

shifts the selectivity index toward tumor-associated isoforms.
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Compound
hCA I

(nM)

hCA II

(nM)

hCA IX

(nM)

hCA XII

(nM)

Selectivity
Ratio (IX / II)

Acetazolamid

e (Standard)
250 12.1 25.0 5.7 0.48 (Poor)

4-(2-

Aminoethyl)B

SA (AEC)

310 130 210 185 0.61 (Poor)

4-(2-

Oxoethyl)BS

A

420 85 110 95
0.77

(Moderate)

Multi-Tail

Derivative*
>10,000 450 8.5 4.2

52.9

(Excellent)

*Data represents a synthesized derivative where 4-(2-oxoethyl)benzenesulfonamide was

subjected to reductive amination with a bulky lipophilic amine, demonstrating the ultimate utility

of the aldehyde precursor in generating highly selective CA IX/XII inhibitors[2],[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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